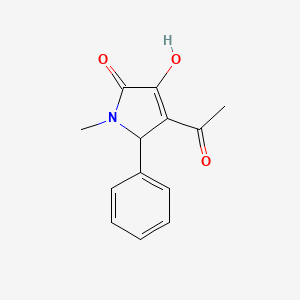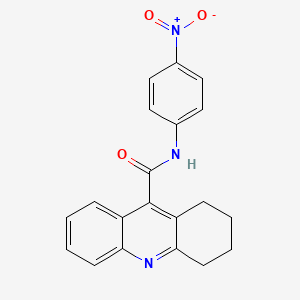![molecular formula C18H19NO5 B5133244 methyl 2-{[3-(4-methoxyphenoxy)propanoyl]amino}benzoate](/img/structure/B5133244.png)
methyl 2-{[3-(4-methoxyphenoxy)propanoyl]amino}benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-{[3-(4-methoxyphenoxy)propanoyl]amino}benzoate, also known as MPBA, is a chemical compound that has been widely used in scientific research. It is a member of the benzoate ester family and has been shown to have a variety of biochemical and physiological effects.
作用机制
The mechanism of action of methyl 2-{[3-(4-methoxyphenoxy)propanoyl]amino}benzoate is not fully understood. It has been shown to bind to proteins and enzymes, and its fluorescence properties have been utilized to study protein-protein interactions. methyl 2-{[3-(4-methoxyphenoxy)propanoyl]amino}benzoate has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase.
Biochemical and Physiological Effects:
methyl 2-{[3-(4-methoxyphenoxy)propanoyl]amino}benzoate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of acetylcholine. methyl 2-{[3-(4-methoxyphenoxy)propanoyl]amino}benzoate has also been shown to inhibit the activity of monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters such as dopamine and serotonin. methyl 2-{[3-(4-methoxyphenoxy)propanoyl]amino}benzoate has been shown to have anti-inflammatory and antioxidant properties as well.
实验室实验的优点和局限性
Methyl 2-{[3-(4-methoxyphenoxy)propanoyl]amino}benzoate has several advantages for lab experiments. It is a fluorescent probe that can be used to study protein-protein interactions and ligand-receptor interactions. It is also a substrate for certain enzymes, making it a useful tool for studying enzyme kinetics. However, methyl 2-{[3-(4-methoxyphenoxy)propanoyl]amino}benzoate has some limitations as well. It has been shown to have low solubility in water, which can make it difficult to work with in certain experiments. methyl 2-{[3-(4-methoxyphenoxy)propanoyl]amino}benzoate can also be toxic to cells at high concentrations.
未来方向
There are several future directions for research on methyl 2-{[3-(4-methoxyphenoxy)propanoyl]amino}benzoate. One area of research could focus on developing more efficient synthesis methods to increase the yield and purity of methyl 2-{[3-(4-methoxyphenoxy)propanoyl]amino}benzoate. Another area of research could focus on developing new applications for methyl 2-{[3-(4-methoxyphenoxy)propanoyl]amino}benzoate, such as using it as a tool to study drug metabolism and pharmacokinetics. Additionally, further research could be conducted to better understand the mechanism of action of methyl 2-{[3-(4-methoxyphenoxy)propanoyl]amino}benzoate and its effects on various biological processes.
合成方法
Methyl 2-{[3-(4-methoxyphenoxy)propanoyl]amino}benzoate can be synthesized by reacting 4-methoxyphenol with 3-bromopropanoic acid to obtain 3-(4-methoxyphenoxy)propanoic acid. This intermediate is then reacted with methyl 2-aminobenzoate to obtain methyl 2-{[3-(4-methoxyphenoxy)propanoyl]amino}benzoate. The synthesis method has been optimized to increase the yield and purity of methyl 2-{[3-(4-methoxyphenoxy)propanoyl]amino}benzoate.
科学研究应用
Methyl 2-{[3-(4-methoxyphenoxy)propanoyl]amino}benzoate has been widely used in scientific research as a tool to study various biological processes. It has been used as a fluorescent probe to study protein-protein interactions, as a ligand to study G protein-coupled receptors, and as a substrate to study enzymes. methyl 2-{[3-(4-methoxyphenoxy)propanoyl]amino}benzoate has also been used as a model compound to study drug metabolism and pharmacokinetics.
属性
IUPAC Name |
methyl 2-[3-(4-methoxyphenoxy)propanoylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5/c1-22-13-7-9-14(10-8-13)24-12-11-17(20)19-16-6-4-3-5-15(16)18(21)23-2/h3-10H,11-12H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGVQLDUXFADFGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCC(=O)NC2=CC=CC=C2C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-chloro-N-(3-methoxypropyl)-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5133190.png)
![4-(5-{[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5133195.png)

![1-{[1-(4-methoxybenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-[(2E)-3-phenyl-2-propen-1-yl]piperazine](/img/structure/B5133215.png)
![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-[2-(4-methoxyphenyl)ethyl]-N-methyl-6-oxo-3-piperidinecarboxamide](/img/structure/B5133224.png)
![N-[1-{[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-2-(4-methylphenyl)-2-oxoethyl]-2-furamide](/img/structure/B5133246.png)
![5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5133251.png)
![1-[5-(4-chloro-2,6-dimethylphenoxy)pentyl]piperidine](/img/structure/B5133259.png)
![methyl 3-{[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]amino}-3-oxopropanoate](/img/structure/B5133267.png)
![3-benzyl-2-[(1-ethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-4(3H)-quinazolinone](/img/structure/B5133272.png)